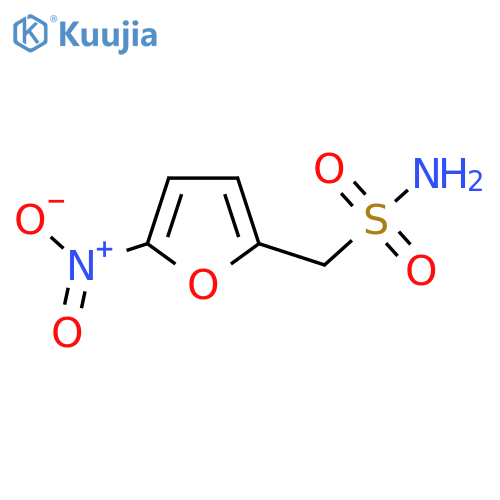Cas no 1247923-74-5 ((5-Nitrofuran-2-yl)methanesulfonamide)

1247923-74-5 structure
商品名:(5-Nitrofuran-2-yl)methanesulfonamide
CAS番号:1247923-74-5
MF:C5H6N2O5S
メガワット:206.176539897919
MDL:MFCD16671883
CID:5242485
PubChem ID:62085629
(5-Nitrofuran-2-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- (5-nitrofuran-2-yl)methanesulfonamide
- 2-Furanmethanesulfonamide, 5-nitro-
- (5-Nitrofuran-2-yl)methanesulfonamide
-
- MDL: MFCD16671883
- インチ: 1S/C5H6N2O5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)
- InChIKey: HOJRAVCRTORPGV-UHFFFAOYSA-N
- ほほえんだ: S(CC1=CC=C([N+](=O)[O-])O1)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 289
- トポロジー分子極性表面積: 128
- 疎水性パラメータ計算基準値(XlogP): -0.3
(5-Nitrofuran-2-yl)methanesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-274049-0.25g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 0.25g |
$906.0 | 2023-09-10 | ||
| Enamine | EN300-274049-2.5g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 2.5g |
$1931.0 | 2023-09-10 | ||
| Enamine | EN300-274049-10.0g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 10.0g |
$4052.0 | 2023-03-01 | ||
| Enamine | EN300-274049-5g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 5g |
$2858.0 | 2023-09-10 | ||
| Enamine | EN300-274049-0.5g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 0.5g |
$946.0 | 2023-09-10 | ||
| Enamine | EN300-274049-5.0g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 5.0g |
$2732.0 | 2023-03-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055602-1g |
(5-Nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 95% | 1g |
¥4697.0 | 2023-04-04 | |
| Enamine | EN300-274049-1g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 1g |
$986.0 | 2023-09-10 | ||
| Ambeed | A1086178-1g |
(5-Nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 95% | 1g |
$684.0 | 2024-04-25 | |
| Enamine | EN300-274049-0.05g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 0.05g |
$827.0 | 2023-09-10 |
(5-Nitrofuran-2-yl)methanesulfonamide 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1247923-74-5 ((5-Nitrofuran-2-yl)methanesulfonamide) 関連製品
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1247923-74-5)(5-Nitrofuran-2-yl)methanesulfonamide

清らかである:99%
はかる:1g
価格 ($):616.0